Epanolol
Overview
Description
Epanolol is a beta blocker developed by Imperial Chemical Industries. It is primarily used for the treatment of angina pectoris and hypertension. The compound’s IUPAC name is (RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epanolol involves several steps:
Formation of Amide: The ester methyl 4-benzyloxyphenylacetate is treated with ethylenediamine to give the amide.
Formation of Benzonitrile Derivative: Separately, 2-cyanophenol is reacted with epichlorohydrin and sodium hydroxide to produce the benzonitrile derivative.
Combination: The amide and benzonitrile derivative are combined by heating in propanol.
Catalytic Hydrogenation: Finally, catalytic hydrogenation removes the benzyl protecting group, yielding this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
Epanolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Epanolol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta blockers and their interactions.
Biology: Investigated for its effects on biological systems, particularly its role in blocking beta-adrenergic receptors.
Medicine: Studied for its therapeutic effects in treating cardiovascular diseases, including angina pectoris and hypertension.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Epanolol exerts its effects by blocking beta-adrenergic receptors in the heart. This action leads to a decrease in the force and rate of heart contractions, thereby reducing blood pressure and alleviating symptoms of angina pectoris. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .
Comparison with Similar Compounds
Similar Compounds
Pindolol: Another beta blocker with partial agonist activity.
Acebutolol: A beta blocker with intrinsic sympathomimetic activity.
Atenolol: A selective beta-1 blocker used for similar therapeutic purposes.
Uniqueness of Epanolol
This compound is unique due to its specific pharmacological profile, which includes partial agonist activity at beta-adrenergic receptors. This profile results in fewer reductions in heart rate and blood pressure at rest compared to other beta blockers, making it more tolerable for some patients .
Biological Activity
Epanolol is a selective beta-1 adrenergic receptor partial agonist, primarily utilized in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. Its pharmacological profile and biological activity have been extensively studied, revealing insights into its efficacy, safety, and mechanisms of action.
This compound's primary mechanism involves its action on the beta-1 adrenergic receptors, which are predominantly found in the heart. By binding to these receptors, this compound modulates the effects of catecholamines, leading to a decrease in heart rate and myocardial contractility. This results in reduced oxygen demand by the heart muscle, making it beneficial for patients with angina and other cardiac conditions .
Pharmacological Profile
This compound has been compared with other antianginal agents such as nifedipine and atenolol in various clinical trials. The following table summarizes key findings from these studies:
Parameter | This compound | Nifedipine | Atenolol |
---|---|---|---|
Study Population | 1274 subjects | Varied | Varied |
Efficacy (exercise tests) | Comparable | Comparable | Comparable |
Anginal Attack Rate | No evidence of tachyphylaxis | N/A | N/A |
Safety Profile | Favorable | Variable | Favorable |
Common Adverse Reactions | Mild (headache, fatigue) | Mild (headache) | Mild (fatigue) |
Clinical Trials Overview
A comprehensive review of clinical trial data involving this compound demonstrated its efficacy and safety. In a multicenter study comparing this compound with nifedipine, both drugs showed similar effectiveness in improving exercise tolerance and reducing anginal episodes over a 12-month period. Importantly, no significant tachyphylaxis was observed with this compound, indicating sustained efficacy over time .
Case Study Insights
- Study on Angina Pectoris : A notable case study involved patients with stable angina pectoris treated with this compound. The study reported significant improvements in exercise capacity without major adverse effects, reinforcing the drug's role as an effective antianginal agent .
- Comparative Analysis : Another analysis highlighted that this compound had a comparable safety profile to placebo and active therapies, with common adverse reactions being mild and manageable .
Safety and Tolerability
This compound has been noted for its favorable safety profile compared to other beta-blockers. In pooled analyses involving over 2500 patients, adverse reactions were generally mild, including symptoms like fatigue and headache. Serious adverse events were rare and not attributed directly to the medication .
Properties
IUPAC Name |
N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARKMNAWFIMDKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868959 | |
Record name | Epanolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86880-51-5 | |
Record name | Epanolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86880-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epanolol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086880515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epanolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epanolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KGC55KP6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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